

# Literature review of (4-(tert-Butylcarbamoyl)phenyl)boronic acid applications

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                             |
|----------------|---------------------------------------------|
|                | (4-(tert-Butylcarbamoyl)phenyl)boronic acid |
| Compound Name: | Butylcarbamoylphenylboronic acid            |
| Cat. No.:      | B1586595                                    |

[Get Quote](#)

An In-depth Technical Guide to the Applications of **(4-(tert-Butylcarbamoyl)phenyl)boronic acid**

## Introduction: A Versatile Building Block in Modern Chemistry

Boronic acids and their derivatives have become indispensable tools in medicinal chemistry and organic synthesis, largely due to their unique chemical properties and versatile reactivity.<sup>[1]</sup> The rise of boron-containing compounds as crucial pharmacophores has been marked by the FDA approval of five such drugs for treating cancers and infections.<sup>[2]</sup> This shift has demystified earlier concerns about toxicity and spurred intense research into their applications.<sup>[3][4][5]</sup>

Among the vast library of available boronic acids, **(4-(tert-Butylcarbamoyl)phenyl)boronic acid** stands out as a particularly valuable building block. Its structure combines the reactive boronic acid moiety with a phenyl ring substituted by a tert-butylcarbamoyl group. This specific combination imparts favorable characteristics, including enhanced solubility and stability, making it a preferred reagent for constructing complex organic molecules. This guide provides

a detailed exploration of its synthesis, properties, and core applications for researchers, scientists, and drug development professionals.

## Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental to its effective application in any synthetic or biological workflow.

| Property          | Value                                            | Source                                  |
|-------------------|--------------------------------------------------|-----------------------------------------|
| CAS Number        | 850568-14-8                                      | <a href="#">[6]</a>                     |
| Molecular Formula | C <sub>11</sub> H <sub>16</sub> BNO <sub>3</sub> | EON Biotech                             |
| Molecular Weight  | 221.06 g/mol                                     | <a href="#">[7]</a>                     |
| Appearance        | White to off-white crystalline powder            | <a href="#">[7]</a> <a href="#">[8]</a> |
| Melting Point     | 142 °C (Lit.)                                    | <a href="#">[7]</a>                     |
| Boiling Point     | 423.25 °C (Lit.)                                 | <a href="#">[7]</a>                     |

## Core Application 1: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, a cornerstone of modern organic synthesis.[\[9\]](#)[\[10\]](#)[\[11\]](#) This reaction's success is built on its mild reaction conditions and the commercial availability of diverse, environmentally safer boronic acid derivatives.[\[11\]](#)

## Causality Behind the Reaction: The Role of **(4-(tert-Butylcarbamoyl)phenyl)boronic acid**

In the Suzuki-Miyaura reaction, the boronic acid serves as the organoboron nucleophile that, upon activation by a base, transfers its organic substituent to the palladium center. The **(4-(tert-Butylcarbamoyl)phenyl)boronic acid** is particularly effective due to:

- Stability and Handling: It is a stable, crystalline solid, making it easy to handle and weigh under standard laboratory conditions.
- Reactivity: The electron-withdrawing nature of the carbamoyl group can influence the electronic properties of the phenyl ring, modulating its reactivity in the transmetalation step.
- Functional Group Handle: The tert-butylcarbamoyl group provides a site for further molecular elaboration or can act as a key interacting group in a final target molecule, such as a pharmaceutical compound.

## Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps of the catalytic cycle, providing a visual guide to the transformation.



[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

# Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating system for the coupling of **(4-(tert-Butylcarbamoyl)phenyl)boronic acid** with an aryl halide.

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.

Materials:

- **(4-(tert-Butylcarbamoyl)phenyl)boronic acid** (1.2 equivalents)
- Aryl Halide (e.g., 4-bromoanisole) (1.0 equivalent)
- Palladium(II) Acetate ( $\text{Pd}(\text{OAc})_2$ ) (2-5 mol%)
- Phosphine Ligand (e.g., SPhos,  $\text{PPh}_3$ ) (4-10 mol%)
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ ) (3.0 equivalents)
- Solvent (e.g., Toluene/Water 3:1, or DMF)
- Anhydrous Sodium Sulfate
- Ethyl Acetate
- Brine Solution

Procedure:

- Inert Atmosphere: To a flame-dried Schlenk flask or pressure tube, add the aryl halide (1.0 equiv.), **(4-(tert-Butylcarbamoyl)phenyl)boronic acid** (1.2 equiv.), the palladium catalyst, the phosphine ligand, and the base.
- Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add the degassed solvent system via syringe. Causality: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the  $\text{Pd}(0)$  active catalyst.

- Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9][11] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine solution, and dry over anhydrous sodium sulfate. Causality: The aqueous wash removes the inorganic base and salts, while the brine wash helps to break any emulsions and further dry the organic layer.
- Purification: Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., Ethyl acetate/Hexane) to yield the pure biaryl product.[9][11]

## Core Application 2: A Scaffold for Drug Discovery and Medicinal Chemistry

The incorporation of a boronic acid group into bioactive molecules can significantly modify their selectivity, physicochemical properties, and pharmacokinetic profiles, often improving existing activities.[3][4] Boronic acids have emerged as potent enzyme inhibitors, with the boron atom acting as a key pharmacophore.[2][12]

## Rationale for Use in Drug Development

**(4-(tert-Butylcarbamoyl)phenyl)boronic acid** is an attractive scaffold for several reasons:

- Enzyme Inhibition: The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in the active site of many enzymes, such as proteases and  $\beta$ -lactamases, mimicking the tetrahedral transition state of substrate hydrolysis.[12][13]
- Structural Diversity: It serves as a versatile starting point for creating libraries of complex molecules. The phenyl ring can be further functionalized, and the amide group provides a hydrogen bond donor and acceptor, which can be crucial for target binding.
- Improved Properties: The tert-butyl group can enhance metabolic stability and cell permeability, while the carbamoyl group can improve solubility and provide key interaction points within a biological target.[7]

## Workflow: From Building Block to Drug Candidate

The development process leverages the unique properties of the boronic acid building block to design and synthesize potent and selective therapeutic agents.



[Click to download full resolution via product page](#)

Caption: Drug discovery workflow using a boronic acid building block.

## Core Application 3: Targeted Enzyme Inhibition

Boronic acids are highly effective as competitive, reversible inhibitors for a wide range of enzymes, particularly serine proteases and  $\beta$ -lactamases.<sup>[14]</sup> This inhibitory mechanism is central to the action of FDA-approved drugs like bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma.<sup>[15]</sup><sup>[16]</sup>

### Mechanism of Action: Reversible Covalent Inhibition

The Lewis acidic boron atom is the key to the inhibitory activity. It readily accepts a lone pair of electrons from the hydroxyl group of a catalytic serine residue within the enzyme's active site. This forms a stable, yet reversible, tetrahedral boronate adduct, effectively blocking the enzyme from processing its natural substrate.



[Click to download full resolution via product page](#)

Caption: Mechanism of reversible covalent inhibition by a boronic acid.

### Protocol: Enzyme Inhibition Assay (General)

This protocol outlines a general method to assess the inhibitory potential of **(4-(tert-Butylcarbamoyl)phenyl)boronic acid** or its derivatives against a target serine enzyme.

Objective: To determine the half-maximal inhibitory concentration ( $IC_{50}$ ) of a boronic acid compound.

Materials:

- Target Enzyme (e.g., a serine protease)

- Chromogenic or Fluorogenic Substrate specific to the enzyme
- Assay Buffer (e.g., Tris-HCl or PBS at physiological pH)
- Test Compound: **(4-(tert-Butylcarbamoyl)phenyl)boronic acid**, dissolved in DMSO
- 96-well microplate
- Microplate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, diluted down to the nM range.
- Assay Setup: In a 96-well plate, add a fixed amount of the target enzyme to each well containing assay buffer.
- Inhibitor Addition: Add a small volume (e.g., 1  $\mu$ L) of the serially diluted test compound to the wells. Include control wells with DMSO only (no inhibitor). Causality: Keeping the DMSO concentration constant and low (typically <1%) across all wells is crucial to prevent solvent effects from interfering with enzyme activity.
- Pre-incubation: Incubate the enzyme and inhibitor mixture for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme and reach equilibrium.
- Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to all wells simultaneously.
- Data Acquisition: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate conversion is proportional to the enzyme activity.
- Data Analysis: Plot the reaction rates against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the  $IC_{50}$  value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

## Conclusion

**(4-(tert-Butylcarbamoyl)phenyl)boronic acid** is a powerful and versatile reagent with significant applications across organic synthesis and drug discovery. Its utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling allows for the efficient construction of complex molecular frameworks. Furthermore, its inherent ability to act as a scaffold for potent enzyme inhibitors makes it a compound of high interest for medicinal chemists. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists to harness the full potential of this valuable building block in their work.

## References

- Silva, M., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate.
- Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm.
- Silva, M., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed.
- The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. ACS Publications.
- Silva, M., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Semantic Scholar.
- Discovery of Boronic Acids-Based  $\beta$ -Lactamase Inhibitors Through In Situ Click Chemistry. MDPI.
- Li, Y., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed.
- Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum. ACS Publications.
- 4-(Diethylcarbamoyl)phenylboronic acid. Chem-Impex.
- [4-(tert-Butylcarbamoyl)phenyl]boronic acid – (850568-14-8). EON Biotech.
- Silva, M., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.
- 4-(Methylcarbamoyl)phenylboronic acid. Chem-Impex.
- Joshi, N., et al. Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. RJPT.
- Boronic Acids. AA Blocks.

- Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
- Joshi, N., et al. Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. ResearchGate.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [aablocks.com](http://aablocks.com) [aablocks.com]
- 2. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 3. [researchgate.net](http://researchgate.net) [researchgate.net]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 5. [PDF] Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | Semantic Scholar [[semanticscholar.org](http://semanticscholar.org)]
- 6. [eontrading.uk](http://eontrading.uk) [eontrading.uk]
- 7. [chemimpex.com](http://chemimpex.com) [chemimpex.com]
- 8. [chemimpex.com](http://chemimpex.com) [chemimpex.com]
- 9. [rjptonline.org](http://rjptonline.org) [rjptonline.org]
- 10. [nbinno.com](http://nbinno.com) [nbinno.com]
- 11. [researchgate.net](http://researchgate.net) [researchgate.net]
- 12. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 13. [mdpi.com](http://mdpi.com) [mdpi.com]
- 14. Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]

- 15. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- To cite this document: BenchChem. [Literature review of (4-(tert-Butylcarbamoyl)phenyl)boronic acid applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1586595#literature-review-of-4-tert-butylcarbamoyl-phenyl-boronic-acid-applications>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)